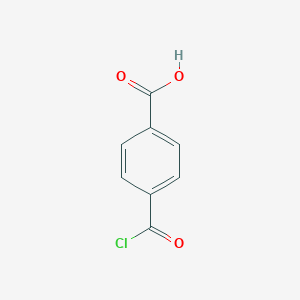

4-(Chlorocarbonyl)benzoic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-carbonochloridoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO3/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYEQKMASMPBQMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90491887 | |

| Record name | 4-(Chlorocarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90491887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18708-46-8 | |

| Record name | 4-(Chlorocarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90491887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Chlorocarbonyl)benzoic Acid: Synthesis, Reactivity, and Applications

This guide provides a comprehensive technical overview of 4-(Chlorocarbonyl)benzoic acid (CAS No. 18708-46-8), a bifunctional molecule of significant interest to researchers and professionals in drug development and materials science. This document moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, reactivity, and key applications, grounded in established chemical principles.

Introduction: A Versatile Bifunctional Reagent

This compound, also known as 4-carboxybenzoyl chloride or terephthalic acid monochloride, is an aromatic organic compound featuring both a carboxylic acid and an acyl chloride functional group.[1][2] This unique structure makes it a highly valuable intermediate in organic synthesis. The presence of two distinct reactive sites allows for sequential and controlled derivatization, enabling the construction of complex molecular architectures. The acyl chloride group provides a highly reactive handle for nucleophilic acyl substitution, while the carboxylic acid offers a site for a diverse range of chemical transformations, most notably amide and ester bond formation.[2] This dual reactivity is the cornerstone of its utility in various scientific domains.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in a laboratory setting. These properties dictate its solubility, reactivity, and appropriate handling and storage conditions.

| Property | Value | Source |

| CAS Number | 18708-46-8 | [1][3] |

| Molecular Formula | C8H5ClO3 | [1][4] |

| Molecular Weight | 184.58 g/mol | [1][4] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in organic solvents like dichloromethane and ether; limited solubility in water. | [2] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the partial chlorination of its parent dicarboxylic acid, terephthalic acid. The key challenge in this synthesis is to achieve mono-substitution, avoiding the formation of the corresponding diacid chloride, terephthaloyl chloride.

Synthetic Approach: Controlled Chlorination

The most prevalent laboratory and industrial method for converting carboxylic acids to acyl chlorides involves the use of a chlorinating agent, with thionyl chloride (SOCl₂) being a common choice.[5][6] The reaction proceeds via a nucleophilic acyl substitution mechanism where the carboxylic acid is converted into a more reactive intermediate.

The causality behind this choice of reagent lies in its effectiveness and the convenient nature of its byproducts. The reaction of a carboxylic acid with thionyl chloride produces the desired acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl), all of which are gases at room temperature and can be easily removed from the reaction mixture, simplifying purification.[7]

To favor the formation of the mono-acid chloride, the stoichiometry of the reactants is critical. By using a controlled amount of thionyl chloride, ideally a slight molar excess relative to one equivalent of terephthalic acid, the reaction can be guided towards the desired product. The reaction is typically performed under reflux conditions to ensure a sufficient reaction rate.[5]

Diagram 1: Synthesis of this compound

Caption: General mechanism for nucleophilic acyl substitution.

Common nucleophiles that react readily with the acyl chloride include:

-

Amines: Primary and secondary amines react to form amides. This is a cornerstone reaction in the synthesis of pharmaceuticals and polyamides. [8]The reaction is often carried out in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct, which can otherwise form an unreactive ammonium salt with the starting amine. [8]* Alcohols: Alcohols react to form esters.

-

Water: Hydrolysis of the acyl chloride regenerates the carboxylic acid. This is why it is crucial to perform reactions under anhydrous conditions. [7]

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is less electrophilic than the acyl chloride. To induce a reaction with a nucleophile, the carboxylic acid typically needs to be "activated." This can be achieved using a variety of coupling reagents, such as carbodiimides (e.g., DCC, EDC), which convert the hydroxyl group of the carboxylic acid into a better leaving group. [9]

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable building block in several areas of research and development.

Synthesis of Bioactive Molecules

In drug discovery, this compound serves as a versatile linker or scaffold. Its ability to undergo sequential reactions allows for the controlled assembly of complex molecules with potential therapeutic activity. For instance, it has been used in the synthesis of non-steroidal inhibitors of steroid 5α-reductase, an enzyme implicated in benign prostatic hyperplasia and other androgen-dependent conditions. [10]

Polymer Chemistry

This compound is a monomer used in the synthesis of high-performance polymers. The presence of both an acyl chloride and a carboxylic acid allows for the formation of polyesters and polyamides with specific properties. For example, it can be used to create aromatic polymers with enhanced thermal stability and mechanical strength. The related diacid chloride, terephthaloyl chloride, is a key monomer in the production of Kevlar. [11]

Safety and Handling

As with any reactive chemical, proper safety precautions must be observed when handling this compound.

-

Corrosivity: Acyl chlorides are corrosive and can cause severe burns to the skin and eyes. [12]* Lachrymator: It is a lachrymator, meaning it can cause irritation and tearing of the eyes.

-

Moisture Sensitivity: It reacts with water to produce hydrochloric acid gas. [7]Therefore, it should be handled in a well-ventilated fume hood, and all glassware and solvents must be dry.

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. [13]* Storage: Store in a cool, dry place away from moisture, under an inert atmosphere (e.g., nitrogen or argon). [14]

Conclusion

This compound is a powerful and versatile bifunctional reagent with significant applications in organic synthesis, particularly in the fields of drug discovery and polymer chemistry. Its value lies in the differential reactivity of its acyl chloride and carboxylic acid functional groups, which allows for controlled and sequential chemical transformations. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in the laboratory.

References

-

Wikipedia. Terephthaloyl chloride. [Link]

-

Axios Research. This compound - CAS - 18708-46-8. [Link]

-

KM Pharma Solution Private Limited. MSDS - this compound. [Link]

-

Yufeng. Terephthaloyl chloride. [Link]

-

Patsnap. Preparation method of terephthaloyl chloride. [Link]

-

PubChem. This compound. [Link]

- Google Patents.

-

Wikipedia. Benzoyl chloride. [Link]

-

Khan Academy. Amide formation from carboxylic acid derivatives. [Link]

-

ResearchGate. Evolution of amide bond formation. [Link]

-

PubMed. Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. [Link]

Sources

- 1. This compound - SRIRAMCHEM [sriramchem.com]

- 2. CAS 18708-46-8: Benzoic acid, 4-(chlorocarbonyl)- (9CI) [cymitquimica.com]

- 3. This compound - CAS - 18708-46-8 | Axios Research [axios-research.com]

- 4. This compound | C8H5ClO3 | CID 12340341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Terephthaloyl chloride synthesis - chemicalbook [chemicalbook.com]

- 6. Terephthaloyl chloride [yufenggp.com]

- 7. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Terephthaloyl chloride - Wikipedia [en.wikipedia.org]

- 12. 18708-46-8 | this compound | Aryls | Ambeed.com [ambeed.com]

- 13. kmpharma.in [kmpharma.in]

- 14. 18708-46-8|this compound|BLD Pharm [bldpharm.com]

4-(Chlorocarbonyl)benzoic acid physical properties

An In-depth Technical Guide to the Physical Properties of 4-(Chlorocarbonyl)benzoic Acid

Introduction

This compound, also known by its synonyms 4-carboxybenzoyl chloride and terephthalic acid monochloride, is a bifunctional aromatic organic compound.[1] With the chemical formula C₈H₅ClO₃, it possesses both a carboxylic acid and a highly reactive acyl chloride functional group attached to a benzene ring in a para configuration.[1][2] This unique structure makes it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of performance polymers, pharmaceuticals, and advanced materials. Its ability to react selectively at either the acyl chloride or the carboxylic acid site allows for the controlled construction of polyesters, polyamides, and various specialty esters and amides. This guide provides a comprehensive overview of its core physical properties, the methodologies for their determination, and essential safety protocols, tailored for researchers and professionals in chemical and materials science.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These data are critical for designing synthetic routes, selecting appropriate solvents, and ensuring safe handling and storage.

| Property | Value | Source(s) |

| CAS Number | 18708-46-8 | [1][3][4][5] |

| Molecular Formula | C₈H₅ClO₃ | [1][2][6] |

| Molecular Weight | 184.58 g/mol | [5][6] |

| Appearance | White to off-white solid | [1] |

| Melting Point | Data not available in cited literature. Assumed to be a stable solid at room temperature. | [4][7] |

| Boiling Point | Data not available; likely decomposes upon heating. | [4] |

| Solubility | Soluble in organic solvents such as dichloromethane and ether; limited solubility in water. | [1] |

Spectroscopic Characterization: An Interpretive Guide

Direct experimental spectra for this compound are not widely published. However, based on its constituent functional groups, a detailed and reliable prediction of its spectral characteristics can be made. This approach is fundamental to structural elucidation in organic chemistry.

Infrared (IR) Spectroscopy

The IR spectrum of this molecule is expected to be rich with information, displaying characteristic absorption bands for each functional group.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is anticipated in the range of ~3300 cm⁻¹ to 2500 cm⁻¹ . This broadening is a classic indicator of the hydrogen-bonded O-H stretching vibration in a carboxylic acid dimer.[8]

-

C=O Stretch (Acyl Chloride): A sharp, strong absorption band is expected at a relatively high wavenumber, typically between ~1810 cm⁻¹ and 1770 cm⁻¹ . The electronegative chlorine atom attached to the carbonyl carbon increases the bond order, shifting the absorption to a higher frequency compared to other carbonyls.

-

C=O Stretch (Carboxylic Acid): A second strong, sharp absorption band should appear around ~1725 cm⁻¹ to 1700 cm⁻¹ . This is characteristic of the carbonyl group within the hydrogen-bonded carboxylic acid dimer.[8]

-

C=C Stretch (Aromatic Ring): Several medium to sharp bands are expected in the ~1600 cm⁻¹ to 1450 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the benzene ring.

-

C-O Stretch and O-H Bend: Absorptions in the fingerprint region, typically between ~1300 cm⁻¹ and 1200 cm⁻¹ (for C-O stretch) and near ~1400 cm⁻¹ (for O-H bend), are also expected.

The presence of two distinct carbonyl peaks, one at a high wavenumber for the acyl chloride and another at a lower wavenumber, alongside the broad O-H stretch, would be the definitive IR signature for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

-

¹H NMR Spectroscopy: The para-substituted aromatic ring will produce a characteristic AA'BB' system.

-

Aromatic Protons: Two distinct signals, each integrating to 2H, are expected. The protons ortho (adjacent) to the electron-withdrawing acyl chloride group will be deshielded and appear further downfield as a doublet. The protons ortho to the carboxylic acid group will appear as a second, slightly more upfield doublet. Based on data for similar compounds like 4-chlorobenzoic acid, these signals would likely appear in the δ 7.5-8.2 ppm range.[9][10]

-

Carboxylic Acid Proton: A broad singlet corresponding to the acidic proton is expected, typically far downfield (δ > 10-12 ppm ). This signal is often exchangeable with D₂O.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbons: Two distinct signals in the downfield region are expected for the two carbonyl carbons (~165-175 ppm ). The acyl chloride carbonyl carbon may be slightly shifted relative to the carboxylic acid carbon.

-

Aromatic Carbons: Four signals are expected for the aromatic carbons. Two signals will represent the quaternary (substituted) carbons, and two will represent the protonated carbons. The carbon attached to the acyl chloride (C-COCl) and the carbon attached to the carboxylic acid (C-COOH) will be distinct, as will the four protonated carbons, which will appear as two unique signals due to the different electronic environments.[11][12]

-

Experimental Protocols & Methodologies

The following section details standardized laboratory procedures for the empirical determination of the key physical properties discussed.

Protocol 1: Melting Point Determination via Capillary Method

Causality: The melting point is a fundamental physical constant that provides an indication of purity. A sharp, well-defined melting range is characteristic of a pure substance. This method relies on the precise determination of the temperature at which the solid-to-liquid phase transition occurs.

Methodology:

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating: Begin heating the apparatus. A rapid heating rate can be used initially to approach the expected melting point.

-

Observation: When the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute. This slow rate is critical for thermal equilibrium and an accurate reading.

-

Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Protocol 2: Qualitative Solubility Assessment

Causality: Solubility is governed by the principle of "like dissolves like." This protocol assesses the compound's polarity by testing its ability to dissolve in a range of solvents with varying polarities. The presence of both a polar carboxylic acid group and a less polar acyl chloride on an aromatic ring suggests nuanced solubility behavior.

Methodology:

-

Solvent Selection: Prepare labeled test tubes containing 1 mL of various solvents (e.g., water, methanol, dichloromethane, diethyl ether, hexanes).

-

Sample Addition: Add approximately 10 mg of this compound to each test tube.

-

Observation at Room Temperature: Agitate each tube (e.g., using a vortex mixer) for 30 seconds. Observe and record whether the solid dissolves completely, partially, or not at all.

-

Heating (Optional): If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath to observe if solubility increases with temperature. Note any changes.

-

Classification: Classify the compound's solubility in each solvent as "soluble," "sparingly soluble," or "insoluble."

Protocol 3: Characterization by FTIR Spectroscopy (KBr Pellet Method)

Causality: This technique identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds. For a solid sample, dispersing it in a transparent matrix like potassium bromide (KBr) prevents interference from solvents.

Methodology:

-

Sample Preparation: Add 1-2 mg of this compound to approximately 100-200 mg of dry, spectroscopic-grade KBr powder in an agate mortar.

-

Grinding: Gently grind the mixture with a pestle until it is a fine, homogeneous powder. The quality of the spectrum is highly dependent on the particle size.

-

Pellet Pressing: Transfer a portion of the powdered mixture to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

Spectrum Acquisition: a. Place the KBr pellet into the sample holder of the FTIR spectrometer. b. Acquire a background spectrum of the empty sample chamber to subtract atmospheric interference (CO₂, H₂O). c. Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Analysis: Process the resulting spectrum to identify the wavenumbers (in cm⁻¹) of the key absorption peaks and correlate them to the functional groups described previously.

Diagrams and Workflows

Experimental Workflow for Physical Property Analysis

Caption: Experimental workflow for determining key physical properties.

Structure-Spectra Relationship

Caption: Correlation between functional groups and key spectral signals.

Safety, Handling, and Storage

As a bifunctional molecule containing a reactive acyl chloride, this compound requires careful handling.

-

Hazards: The compound is expected to be corrosive and a lachrymator due to the acyl chloride group, which can react with moisture (including in the eyes or on skin) to produce hydrochloric acid. It may be harmful if inhaled or ingested.[1]

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

-

Handling: Avoid creating dust. Use appropriate tools (spatulas) for transfer. Keep containers tightly sealed when not in use to prevent exposure to atmospheric moisture, which can hydrolyze the acyl chloride group.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, amines, and strong bases. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) is recommended.[13]

-

Spills: In case of a spill, avoid creating dust. Wear appropriate PPE, cover the spill with a dry, inert absorbent material (such as sand or vermiculite), and collect it into a sealed container for proper chemical waste disposal.

References

- KM Pharma Solution Private Limited. (n.d.). MSDS - this compound.

- Chemsrc. (2024). Benzoic acid, 4-(chlorocarbonyl)- (9CI) | CAS#:18708-46-8.

- Biological Magnetic Resonance Bank. (n.d.). bmse000438 4-Chlorobenzoic Acid.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0001870).

- abcr Gute Chemie. (n.d.). AB601406 | CAS 18708-46-8.

- NIST. (n.d.). Benzoic acid, 4-chloro-. NIST Chemistry WebBook.

- BLD Pharm. (n.d.). 18708-46-8|this compound.

- Fisher Scientific. (2010). Safety Data Sheet.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- Fisher Scientific. (n.d.). Safety Data Sheet.

- ChemicalBook. (n.d.). 4-Chlorobenzoic acid(74-11-3) 13C NMR spectrum.

- ChemicalBook. (n.d.). 4-Chlorobenzoic acid(74-11-3) IR Spectrum.

- ChemicalBook. (n.d.). 4-Chlorobenzoic acid(74-11-3) 1H NMR spectrum.

- Apollo Scientific. (n.d.). 18708-46-8 Cas No. | 4-(Chlorocarbonyl)-benzoic acid.

- CymitQuimica. (n.d.). CAS 18708-46-8: Benzoic acid, 4-(chlorocarbonyl)- (9CI).

- Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28, 271-280.

- Axios Research. (n.d.). This compound - CAS - 18708-46-8.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870).

- ChemicalBook. (n.d.). 4-(CHLOROSULFONYL)BENZOIC ACID(10130-89-9) 13C NMR spectrum.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations.

- SpectraBase. (n.d.). 4-Chlorobenzoic acid - Optional[1H NMR] - Spectrum.

Sources

- 1. CAS 18708-46-8: Benzoic acid, 4-(chlorocarbonyl)- (9CI) [cymitquimica.com]

- 2. This compound | C8H5ClO3 | CID 12340341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. kmpharma.in [kmpharma.in]

- 4. Benzoic acid, 4-(chlorocarbonyl)- (9CI) | CAS#:18708-46-8 | Chemsrc [chemsrc.com]

- 5. 18708-46-8 Cas No. | 4-(Chlorocarbonyl)-benzoic acid | Apollo [store.apolloscientific.co.uk]

- 6. This compound - CAS - 18708-46-8 | Axios Research [axios-research.com]

- 7. AB601406 | CAS 18708-46-8 – abcr Gute Chemie [abcr.com]

- 8. researchgate.net [researchgate.net]

- 9. bmse000438 4-Chlorobenzoic Acid at BMRB [bmrb.io]

- 10. 4-Chlorobenzoic acid(74-11-3) 1H NMR [m.chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. 4-Chlorobenzoic acid(74-11-3) 13C NMR spectrum [chemicalbook.com]

- 13. 18708-46-8|this compound|BLD Pharm [bldpharm.com]

4-(Chlorocarbonyl)benzoic Acid: A Bifunctional Linchpin in Modern Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, my experience has repeatedly highlighted the pivotal role of versatile building blocks in accelerating complex molecular design. Among these, 4-(Chlorocarbonyl)benzoic acid stands out not for its complexity, but for its elegant simplicity and profound utility. This technical guide moves beyond a simple recitation of facts to provide a field-proven perspective on the structure, reactivity, and strategic application of this essential reagent. We will explore the causality behind its reactivity, detail self-validating experimental protocols, and ground our discussion in authoritative references.

Section 1: Core Structural and Physicochemical Characteristics

This compound, also known as terephthalic acid monochloride, is a bifunctional organic compound featuring both a carboxylic acid and a highly reactive acyl chloride group attached to a central benzene ring in a para orientation. This unique arrangement is the very source of its synthetic power, allowing for sequential, chemoselective modifications.

Molecular Structure

The molecule's planar aromatic core provides a rigid scaffold, while the two functional groups at opposite ends offer distinct reactive handles.

Caption: Chemical structure of this compound.

Physicochemical Properties

The compound's physical properties are summarized below. Its solid nature and relatively high molecular weight make it easy to handle in laboratory settings, though appropriate precautions are necessary due to its reactivity.

| Property | Value | Reference |

| CAS Number | 18708-46-8 | [1][2] |

| Molecular Formula | C₈H₅ClO₃ | [2][3] |

| Molecular Weight | 184.58 g/mol | [2][3] |

| Appearance | White to off-white solid | [1] |

| Synonyms | 4-Carboxybenzoyl chloride, Terephthalic acid monochloride | [3][4] |

Section 2: Synthesis of this compound

The preparation of this compound is most commonly achieved through the controlled partial chlorination of its parent dicarboxylic acid, terephthalic acid. The key to a successful synthesis is modulating the reactivity to favor mono-substitution over the formation of the di-substituted terephthaloyl chloride.

Synthetic Strategy: The Rationale

The conversion of a carboxylic acid to an acyl chloride is a standard transformation, frequently employing reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[5] For producing the mono-acyl chloride from terephthalic acid, the primary experimental lever is stoichiometry. By using a limiting amount of the chlorinating agent relative to the diacid, we can statistically favor the formation of the desired product. Thionyl chloride is often the reagent of choice due to its cost-effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[6][7]

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from Terephthalic Acid

This protocol is a self-validating system. The success of the reaction is monitored by the cessation of gas evolution, and the purity can be readily assessed by melting point or spectroscopic methods.

-

System Preparation: Assemble a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂). Ensure all glassware is oven-dried to remove moisture, which would otherwise hydrolyze the product and starting reagent.

-

Charging the Flask: To the flask, add terephthalic acid (1.0 eq) and a high-boiling inert solvent like toluene or 1,2-dichloroethane. Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Reagent Addition: Under stirring, slowly add thionyl chloride (0.95 eq) to the suspension via an addition funnel. The substoichiometric amount is critical to minimize the formation of the di-acid chloride.

-

Reaction: Heat the mixture to reflux (typically 70-80°C). The reaction progress can be monitored by the evolution of gaseous byproducts. The reaction is typically complete within 5-10 hours, once gas evolution ceases.[8]

-

Isolation: Cool the reaction mixture to room temperature, then further in an ice bath to maximize precipitation of the product.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a cold, anhydrous, non-polar solvent (e.g., hexane) to remove residual solvent and soluble impurities.

-

Drying: Dry the white solid under high vacuum to remove all volatiles. The product should be stored under an inert atmosphere in a desiccator.

Section 3: The Duality of Reactivity

The synthetic elegance of this compound lies in the pronounced reactivity difference between its two functional groups. The acyl chloride is a powerful electrophile, while the carboxylic acid is a much weaker one. This differential allows for highly selective, stepwise reactions.

The Acyl Chloride: The Dominant Reactive Site

The acyl chloride is exceptionally reactive toward nucleophiles. This is because the chloride ion is an excellent leaving group, and the carbonyl carbon is rendered highly electrophilic by the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms.

Common Transformations:

-

Amide Formation: Reacts rapidly and often exothermically with primary or secondary amines to form amides. This is one of the most robust and widely used methods for amide bond synthesis.[9] A non-nucleophilic base, such as pyridine or triethylamine, is required to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[10]

-

Ester Formation: Reacts readily with alcohols to form esters. This reaction is typically faster and higher yielding than the Fischer esterification of the corresponding carboxylic acid.[5]

-

Hydrolysis: Reacts rapidly with water to hydrolyze back to terephthalic acid. This underscores the critical need for anhydrous conditions when working with this reagent.

Caption: Mechanism of amide formation via nucleophilic acyl substitution.

The Carboxylic Acid: The Latent Reactive Site

While the acyl chloride reacts, the carboxylic acid group typically remains untouched under neutral or mildly basic conditions. It can, however, be engaged in subsequent reactions under different conditions:

-

Fischer Esterification: Can be converted to an ester by reacting with an alcohol under strong acid catalysis (e.g., H₂SO₄, HCl).[5][11] This reaction is reversible and often requires a large excess of the alcohol to drive it to completion.

-

Salt Formation: As an acid, it will be deprotonated by strong bases to form a carboxylate salt.

-

Further Acyl Chloride Formation: It can be converted to a second acyl chloride group by treatment with excess thionyl chloride, yielding terephthaloyl chloride.

Section 4: Applications in Drug Development and Materials Science

The bifunctional nature of this compound makes it an invaluable tool for covalently linking different molecular fragments.

-

Linker Chemistry: In drug development, it can serve as a heterobifunctional linker. For instance, the acyl chloride can be reacted with a functional group on a targeting moiety (like an antibody), and the carboxylic acid can then be coupled to a payload (like a cytotoxic drug) using standard peptide coupling chemistry.

-

Polymer Synthesis: It is a key monomer for producing high-performance polymers and aramids, similar to its difunctional counterpart, terephthaloyl chloride, which is a precursor to Kevlar®.[12]

-

Bioisostere Introduction: The carboxylic acid can serve as a handle for introducing bioisosteres, which are functional groups with similar physical or chemical properties that can be used to modulate a drug's pharmacological profile.[13]

Detailed Experimental Protocol: Chemoselective Amide Formation

This protocol demonstrates the selective reaction at the acyl chloride position, leaving the carboxylic acid intact for further functionalization.

-

Reaction Setup: In a dry, round-bottom flask under an inert nitrogen atmosphere, dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.

-

Reagent Preparation: In a separate flask, dissolve the desired primary or secondary amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in the same anhydrous solvent.

-

Addition: Add the amine/base solution dropwise to the stirred solution of the acid chloride over 15-20 minutes, maintaining the temperature at 0°C to control the exotherm.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess base, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the pure N-substituted-4-carboxybenzamide.

Section 5: Safety and Handling

This compound is a corrosive and moisture-sensitive compound.

-

Handling: Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place away from moisture.[14]

-

Hazards: Contact with skin or eyes can cause severe irritation or burns. Inhalation may cause respiratory tract irritation. It will react with water to produce corrosive HCl gas.

Conclusion

This compound is a testament to the principle that strategic functional group placement can yield powerful synthetic tools. Its differential reactivity allows for a programmed, stepwise approach to building complex molecules, making it an indispensable reagent for chemists in drug discovery, polymer science, and advanced materials. Understanding the causality behind its reactivity—the potent electrophilicity of the acyl chloride versus the more moderate reactivity of the carboxylic acid—is the key to unlocking its full potential in the laboratory.

References

-

Wikipedia. Terephthaloyl chloride. [Online] Available at: [Link] [Accessed January 22, 2026].

-

KM Pharma Solution Private Limited. MSDS - this compound. [Online] Available at: [Link] [Accessed January 22, 2026].

-

Yufeng. Terephthaloyl chloride. [Online] Available at: [Link] [Accessed January 22, 2026].

-

Patsnap. Preparation method of terephthaloyl chloride - Eureka. [Online] Available at: [Link] [Accessed January 22, 2026].

- Google Patents. CN102225895A - Preparation method of terephthaloyl chloride.

-

Axios Research. This compound - CAS - 18708-46-8. [Online] Available at: [Link] [Accessed January 22, 2026].

-

KM Pharma Solution Private Limited. This compound. [Online] Available at: [Link] [Accessed January 22, 2026].

-

PubChem. This compound. [Online] Available at: [Link] [Accessed January 22, 2026].

-

Pharmaffiliates. Benzoic acid, 4-(chlorocarbonyl)-; | CAS No : 18708-46-8. [Online] Available at: [Link] [Accessed January 22, 2026].

-

Scialpi, R. et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1948–1954. [Online] Available at: [Link] [Accessed January 22, 2026].

-

Valeur, E. & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Online] Available at: [Link] [Accessed January 22, 2026].

-

Nagwa. (2021). Determining the Product of the Reaction between 4-Chlorobenzoic Acid and Ethanol. [Online] Available at: [Link] [Accessed January 22, 2026].

-

Khan Academy. (2023). Amide formation from carboxylic acid derivatives. YouTube. [Online] Available at: [Link] [Accessed January 22, 2026].

-

Montalbetti, C. A. G. N. & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Abstract available at: [Link] [Accessed January 22, 2026].

-

Chemistry LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids. [Online] Available at: [Link] [Accessed January 22, 2026].

-

Ballatore, C. et al. (2013). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 20(23). Abstract available at: [Link] [Accessed January 22, 2026].

Sources

- 1. kmpharma.in [kmpharma.in]

- 2. This compound - CAS - 18708-46-8 | Axios Research [axios-research.com]

- 3. This compound | C8H5ClO3 | CID 12340341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. kmpharma.in [kmpharma.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Terephthaloyl chloride synthesis - chemicalbook [chemicalbook.com]

- 7. Terephthaloyl chloride [yufenggp.com]

- 8. CN102225895A - Preparation method of terephthaloyl chloride - Google Patents [patents.google.com]

- 9. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. nagwa.com [nagwa.com]

- 12. Terephthaloyl chloride - Wikipedia [en.wikipedia.org]

- 13. benthamscience.com [benthamscience.com]

- 14. 18708-46-8|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Synthesis and Purification of p-Carboxybenzoyl Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Pivotal Role of a Bifunctional Intermediate

p-Carboxybenzoyl chloride, also known as 4-carboxybenzoyl chloride or terephthalic acid monochloride, stands as a critical bifunctional molecule in synthetic chemistry. Its structure, featuring both a carboxylic acid and a highly reactive acyl chloride group, makes it an invaluable building block for a range of advanced materials and pharmaceutical compounds. The differential reactivity of these two functional groups allows for sequential, controlled reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, purification, and characterization of p-carboxybenzoyl chloride, grounded in established chemical principles and field-proven methodologies.

Core Synthesis Strategies: The Chlorination of Terephthalic Acid

The most direct and widely adopted route to p-carboxybenzoyl chloride involves the selective monochlorination of terephthalic acid. The primary challenge lies in achieving high selectivity for the mono-substituted product over the di-substituted terephthaloyl chloride. This is typically managed by controlling stoichiometry and reaction conditions.

Thionyl Chloride (SOCl₂) Mediated Synthesis: The Workhorse Method

The reaction of terephthalic acid with thionyl chloride is the most common laboratory and industrial method for producing p-carboxybenzoyl chloride.[1][2][3] Thionyl chloride serves as both a reagent and often as the solvent, with an excess used to drive the reaction to completion.

Mechanism and Rationale:

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The process is often accelerated by a catalytic amount of N,N-dimethylformamide (DMF).[4][5]

-

Activation: In the presence of thionyl chloride, DMF forms the highly reactive Vilsmeier reagent, which is the primary electrophile.

-

Nucleophilic Attack: The carboxylic acid oxygen attacks the electrophilic Vilsmeier reagent.

-

Chloride Attack & Elimination: A chloride ion attacks the carbonyl carbon, leading to the reformation of the DMF catalyst and the release of carbon dioxide and a proton. The final step involves the formation of the acyl chloride.

The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), escape the reaction mixture, driving the equilibrium towards the product according to Le Châtelier's principle.[6]

Experimental Protocol: Synthesis via Thionyl Chloride

-

Setup: To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add terephthalic acid. The entire apparatus should be protected from atmospheric moisture with drying tubes (e.g., CaCl₂).

-

Reagent Addition: Add an excess of thionyl chloride (typically 3-5 equivalents) to the flask. If desired, add a catalytic amount of DMF (e.g., 1-2 drops per 10g of terephthalic acid).[5][7]

-

Reaction: Heat the mixture to reflux (approximately 75-80°C) with vigorous stirring.[1][2][3] The reaction is typically complete within 2-5 hours, often indicated by the cessation of HCl and SO₂ evolution and the dissolution of the solid terephthalic acid.[5]

-

Workup: Cool the reaction mixture to room temperature. The excess thionyl chloride can be removed by distillation under reduced pressure. The remaining crude product is then ready for purification.

Alternative Chlorinating Agents

While thionyl chloride is prevalent, other reagents can also be employed for this transformation, each with distinct advantages and disadvantages.[4][8]

| Reagent | Byproducts | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) | SO₂(g), HCl(g) | Inexpensive, volatile byproducts are easily removed. | Byproducts are toxic and corrosive. |

| Oxalyl Chloride ((COCl)₂) | CO(g), CO₂(g), HCl(g) | All byproducts are gaseous, simplifying purification. | More expensive and highly toxic. |

| Phosphorus Pentachloride (PCl₅) | POCl₃(l), HCl(g) | Effective for a wide range of carboxylic acids. | The liquid byproduct POCl₃ must be removed by distillation. |

The choice of reagent is often dictated by the scale of the reaction, cost considerations, and the desired purity of the final product.

Purification: Achieving Analytical and Pharmaceutical Grade Purity

Purification is a critical step to remove unreacted starting materials, excess reagents, and the primary byproduct, terephthaloyl chloride. The solid nature of p-carboxybenzoyl chloride allows for effective purification by recrystallization.

Experimental Protocol: Purification by Recrystallization

-

Solvent Selection: A suitable solvent is one in which p-carboxybenzoyl chloride is sparingly soluble at room temperature but highly soluble at elevated temperatures. Anhydrous toluene or a mixture of toluene and hexanes is often effective.

-

Dissolution: Transfer the crude solid into an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be stored in a desiccator under an inert atmosphere to prevent hydrolysis.[9]

The overall process from synthesis to purified product can be visualized in the following workflow.

Caption: General workflow for the synthesis and purification of p-carboxybenzoyl chloride.

Analytical Characterization for Quality Assurance

Confirming the identity and purity of the final product is paramount. A combination of spectroscopic and chromatographic methods should be employed.

| Technique | Purpose | Key Observations |

| FTIR Spectroscopy | Functional Group Analysis | Disappearance of broad O-H stretch (from COOH) around 3000 cm⁻¹. Appearance of a sharp C=O stretch for the acyl chloride around 1770-1800 cm⁻¹. Retention of the C=O stretch for the remaining carboxylic acid around 1700-1725 cm⁻¹. |

| ¹H NMR Spectroscopy | Structural Confirmation | Aromatic protons will show a characteristic splitting pattern (typically two doublets) in the 7.5-8.5 ppm region. The acidic proton of the COOH group will appear as a broad singlet at >10 ppm. |

| ¹³C NMR Spectroscopy | Structural Confirmation | Two distinct carbonyl carbon signals: one for the acyl chloride (~168 ppm) and one for the carboxylic acid (~166 ppm). Aromatic carbons will appear in the 125-140 ppm range. |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | A reverse-phase HPLC method can effectively separate the product from the starting material (terephthalic acid) and the di-substituted byproduct (terephthaloyl chloride), allowing for accurate purity quantification.[10] |

| Mass Spectrometry (MS) | Molecular Weight Verification | Provides the molecular ion peak corresponding to the mass of the product (C₈H₅ClO₃, MW: 184.58 g/mol ).[11] |

Safety, Handling, and Storage

p-Carboxybenzoyl chloride and the reagents used in its synthesis are hazardous and must be handled with appropriate precautions.

-

Corrosivity: As an acyl chloride, it is highly corrosive and causes severe skin and eye burns.[12][13] It reacts with moisture to produce corrosive HCl gas.[8][9]

-

Reactivity: It is highly sensitive to moisture and will readily hydrolyze back to terephthalic acid. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere if possible.

-

Reagent Hazards: Thionyl chloride is toxic and corrosive. All manipulations must be performed in a well-ventilated chemical fume hood.[14]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat at all times.[15][16]

-

Storage: Store the final product in a tightly sealed container in a cool, dry place, preferably in a desiccator under an inert atmosphere.

By adhering to these rigorous synthesis, purification, and safety protocols, researchers and drug development professionals can reliably produce high-purity p-carboxybenzoyl chloride for their downstream applications.

References

-

Yufeng. (n.d.). Terephthaloyl chloride. Retrieved from [Link]

-

Yushchenko, S. V., et al. (2020). Methods for the Synthesis of Phthalic Acid Dichlorides. Russian Journal of General Chemistry, 90(1), 1-15. Retrieved from [Link]

-

Yufeng. (n.d.). Terephthaloyl chloride. Retrieved from [Link]

-

Stobec. (n.d.). Safety Data Sheet - Benzoyl chloride. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of (b) 4-methoxy carbonyl benzoic acid chloride. Retrieved from [Link]

-

Axios Research. (n.d.). 4-(chlorocarbonyl)Benzoic Acid. Retrieved from [Link]

-

Ataman Kimya. (n.d.). Benzoyl Chloride. Retrieved from [Link]

-

ChemSynthesis. (2025). 4-chlorobenzoic acid. Retrieved from [Link]

-

ChemDungeon. (2023, January 25). Making benzoyl chloride [Video]. YouTube. Retrieved from [Link]

- Koshikawa, T., et al. (1998). Process for producing benzoyl chlorides. European Patent No. EP 0849253 A1. Google Patents.

-

Sciencemadness.org. (2019, January 8). Benzyl Chloride Distillation Problems. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzoyl chloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). o-CHLOROBENZOYL CHLORIDE. Retrieved from [Link]

- Metody, A., et al. (1999). Process for the preparation of chloro-benzoyl chlorides. U.S. Patent No. 5,981,803. Google Patents.

-

NurdRage. (2016, August 6). Make p-chlorobenzyl chloride (from para-chlorotoluene) 3rd step in making pyrimethamine [Video]. YouTube. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-PHENYLAZOBENZOYL CHLORIDE. Retrieved from [Link]

- CN101376627B. (2010). The preparation method of 4-hydroxybenzoyl chloride. Google Patents.

-

Song, P., et al. (2012). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical Chemistry, 84(4), 1901–1909. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-chlorobenzyl chloride. Retrieved from [Link]

- CN101376627A. (2009). Preparation of 4-hydroxybenzoyl chloride. Google Patents.

- CN105541607A. (2016). Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib. Google Patents.

-

Kirschbaum, J., et al. (2005). A method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography. Journal of Chromatography A, 1081(1), 83-88. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-hydroxybenzoyl chloride. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-ethylbenzoyl chloride. Retrieved from [Link]

Sources

- 1. Terephthaloyl chloride synthesis - chemicalbook [chemicalbook.com]

- 2. Terephthaloyl chloride [yufenggp.com]

- 3. Terephthaloyl chloride [fr.yufenggp.com]

- 4. researchgate.net [researchgate.net]

- 5. CN101376627B - The preparation method of 4-hydroxybenzoyl chloride - Google Patents [patents.google.com]

- 6. m.youtube.com [m.youtube.com]

- 7. CN101376627A - Preparation of 4-hydroxybenzoyl chloride - Google Patents [patents.google.com]

- 8. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 9. nbinno.com [nbinno.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. This compound - CAS - 18708-46-8 | Axios Research [axios-research.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. stobec.com [stobec.com]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to the Solubility of Terephthalic Acid Monochloride in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of Terephthalic Acid Monochloride (TAMC). Designed for researchers, chemists, and professionals in drug development and polymer science, this document moves beyond simple data presentation. It synthesizes foundational chemical principles with practical, field-proven insights to predict and manage the solubility of this unique bifunctional molecule. Given the scarcity of direct literature data on TAMC, this guide establishes a robust predictive framework based on the well-documented properties of its structural analogs: terephthalic acid (TPA) and terephthaloyl chloride (TCl).

Part 1: The Molecular Architecture of TAMC and Its Impact on Solubility

Terephthalic Acid Monochloride (4-(chloroformyl)benzoic acid) is a crystalline solid whose behavior in solution is dictated by its hybrid structure. It possesses two distinct and electronically opposing functional groups on a rigid aromatic scaffold: a highly reactive electrophilic acyl chloride and a polar, hydrogen-bonding carboxylic acid.

-

The Acyl Chloride Moiety (-COCl): This group is strongly polar and renders the carbonyl carbon highly electrophilic. It is susceptible to nucleophilic attack and is the primary site of reactivity. Its behavior is analogous to that of terephthaloyl chloride (TCl).

-

The Carboxylic Acid Moiety (-COOH): This group is highly polar and can act as both a hydrogen bond donor and acceptor. It promotes solubility in polar solvents and self-association via hydrogen bonding, similar to terephthalic acid (TPA).[1]

-

The Benzene Ring: The central aromatic ring is nonpolar and contributes to solubility in solvents that can engage in π-stacking or have aromatic character, but its influence is largely overshadowed by the two polar functional groups.

This dual nature is the key to understanding its solubility. A solvent must accommodate the polar, hydrogen-bonding requirements of the carboxylic acid while remaining inert to the highly reactive acyl chloride.

Caption: Dual molecular nature of TAMC.

Part 2: A Predictive Solubility Profile by Solvent Class

The choice of solvent is not merely about dissolution; it is a critical decision that dictates the stability and fate of the TAMC molecule.

Category 1: Reactive Solvents (Polar Protic)

These solvents should be considered reagents, not inert media, as they will readily react with the acyl chloride group.

-

Examples: Water, Methanol, Ethanol, Isopropanol, Formic Acid.

-

Predicted Behavior: Irreversible Reaction. TAMC cannot be dissolved in these solvents without undergoing rapid solvolysis. The acyl chloride is attacked by the nucleophilic hydroxyl group of the solvent, leading to the formation of terephthalic acid (in water) or a terephthalic acid monoester (in alcohols).[2] This reaction is often vigorous and produces corrosive hydrogen chloride gas as a byproduct. Studies on terephthaloyl chloride confirm that its half-life in aqueous systems is mere minutes, a fate that TAMC's acyl chloride group shares.[3]

-

Expert Insight: The use of these solvents is strictly for derivatization or quenching purposes. Attempting to use them for dissolution or as a reaction medium where the acyl chloride must be preserved will result in experimental failure.

Category 2: High-Solubility Solvents (Polar Aprotic)

This class of solvents represents the optimal choice for achieving high concentrations of stable, dissolved TAMC.

-

Examples: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP).

-

Predicted Behavior: High Solubility. These solvents possess large dipole moments and are excellent hydrogen bond acceptors, allowing them to effectively solvate both the carboxylic acid and acyl chloride groups.[4] Crucially, they lack the acidic protons that would lead to reaction. The high solubility of the parent compound, terephthalic acid, in DMSO (20 g per 100 g at 25°C) and DMF provides a strong basis for predicting excellent solubility for TAMC.[5][6]

-

Expert Insight: These are the solvents of choice for preparing stock solutions or running reactions that require high concentrations of TAMC. However, these solvents are hygroscopic; ensuring they are anhydrous is critical to prevent slow hydrolysis of the solute over time.[7]

Category 3: Moderate-Solubility Solvents

These solvents offer a practical balance between solvating power and ease of removal, making them suitable for many synthetic applications.

-

Examples: Tetrahydrofuran (THF), Acetone, Ethyl Acetate, Acetonitrile, Dichloromethane (DCM).

-

Predicted Behavior: Low to Moderate Solubility. These solvents are polar enough to dissolve TAMC to a useful extent but are less effective than the high-polarity aprotic solvents. Their lower boiling points make them easier to remove post-reaction.

-

Expert Insight: Anhydrous THF and DCM are particularly useful for conducting reactions where TAMC is used as a reagent. Many procedures for amide couplings involving in-situ formation of acyl chlorides utilize these solvents, indicating their compatibility.[8] Solubility will likely be the limiting factor for reaction concentration.

Category 4: Low-Solubility Solvents (Nonpolar)

These solvents are generally unsuitable for dissolving a polar, hydrogen-bonding compound like TAMC.

-

Examples: Toluene, Xylenes, Hexane, Cyclohexane, Carbon Tetrachloride.

-

Predicted Behavior: Very Low to Insoluble. The significant polarity mismatch between the highly polar functional groups of TAMC and the nonpolar nature of these solvents results in negligible solubility. This mirrors the poor solubility of terephthalic acid in nonpolar media.[9]

-

Expert Insight: These solvents are best used as anti-solvents for crystallization or for washing solid products to remove nonpolar impurities.

Part 3: Data Summary and Experimental Protocol

Qualitative Solubility Data Table

| Solvent Class | Representative Solvents | Predicted Solubility | Remarks & Rationale |

| Polar Protic | Water, Methanol, Ethanol | REACTIVE | Rapid solvolysis of the acyl chloride group to form TPA or its monoester.[2][3] Do not use for dissolution. |

| Polar Aprotic (High Polarity) | DMSO, DMF, DMAc, NMP | High | Excellent solvation of both functional groups. Non-reactive. Based on high solubility of TPA in these solvents.[5][6] |

| Polar Aprotic (Moderate Polarity) | THF, Acetone, Acetonitrile | Moderate | Good balance of solvating power and volatility. Anhydrous conditions are essential. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | Suitable for reactions at lower concentrations. Must be anhydrous. |

| Esters | Ethyl Acetate | Low to Moderate | Moderate polarity allows for some dissolution. |

| Aromatic | Toluene, Xylenes | Very Low | The molecule's high polarity prevents dissolution. |

| Aliphatic | Hexane, Cyclohexane | Insoluble | Extreme polarity mismatch. Useful as anti-solvents. |

Protocol: Isothermal Equilibrium Solubility Determination of TAMC

This protocol describes a self-validating method to accurately determine the solubility of TAMC while ensuring its chemical integrity. The core principle is to allow the solute to reach equilibrium in an anhydrous solvent at a constant temperature, followed by indirect quantification via a stable derivative.

Pillar of Trustworthiness: The protocol's integrity hinges on two critical elements: (1) Strict exclusion of moisture to prevent hydrolysis, and (2) Conversion to a stable derivative for reliable analysis, which bypasses the instability of the parent acyl chloride during analytical procedures.

Methodology:

-

Preparation (Anhydrous Technique):

-

All glassware (e.g., Schlenk flask, magnetic stir bar) must be oven-dried at >120°C for several hours and cooled under a stream of dry nitrogen or argon.

-

Use a high-purity, anhydrous grade of the desired solvent, preferably from a freshly opened bottle sealed under inert gas.

-

The entire experiment must be conducted under a positive pressure of an inert atmosphere (N₂ or Ar).

-

-

Equilibration:

-

Add a precise volume of the anhydrous solvent (e.g., 10.0 mL) to the Schlenk flask.

-

Place the flask in a temperature-controlled bath (e.g., oil bath, thermostat) set to the desired temperature (e.g., 25.0 °C).

-

Allow the solvent to thermally equilibrate for at least 30 minutes with gentle stirring.

-

-

Saturation:

-

Add an excess of solid TAMC to the solvent. "Excess" means a significant amount of undissolved solid should remain visible at the bottom of the flask throughout the experiment.

-

Seal the flask and stir the suspension at a constant rate for 24-48 hours to ensure equilibrium is reached.

-

-

Sampling:

-

Stop stirring and allow the undissolved solid to settle completely (at least 2 hours).

-

Using a gas-tight syringe pre-fitted with a PTFE syringe filter (0.2 µm), carefully draw a precise volume of the clear supernatant (e.g., 1.00 mL) while maintaining the inert atmosphere.

-

-

Derivatization for Analysis:

-

Immediately dispense the sampled solution into a sealed vial containing a known, large excess of a quenching agent in a compatible solvent (e.g., 1.0 mL of a 1 M solution of benzylamine in anhydrous THF).

-

This step instantly and quantitatively converts the reactive TAMC into a stable N-benzyl amide derivative (4-(benzamidocarbonyl)benzoic acid).

-

-

Quantification (HPLC-UV):

-

Prepare a series of calibration standards using a pure, synthesized sample of the N-benzyl amide derivative.

-

Analyze the derivatized sample and the calibration standards by High-Performance Liquid Chromatography with a UV detector (HPLC-UV).

-

Calculate the concentration of the derivative in the quenched sample from the calibration curve. Back-calculate to find the original concentration of TAMC in the solvent.

-

Caption: Experimental workflow for solubility determination.

References

- Yufeng, "Terephthaloyl Chloride Properties, Molecular Formula, Applications," Vertex AI Search, Accessed January 22, 2026.

- ChemBK, "Terephthaloyl chloride," ChemBK, Accessed January 22, 2026.

- Yufeng, "Terephthaloyl Chloride Chemical Properties, Uses, Production," Yufeng, July 6, 2023.

- Solubility of Things, "Terephthaloyl chloride," Solubility of Things, Accessed January 22, 2026.

- Unknown, "Properties of Terephthalic acid," Unknown Source, Accessed January 22, 2026.

- Solubility of Things, "Terephthalic Acid," Solubility of Things, Accessed January 22, 2026.

- ChemicalBook, "Terephthalic acid:Properties,Mechanism,Applic

- Wikipedia, "Terephthaloyl chloride," Wikipedia, Accessed January 22, 2026.

- Chemistry For Everyone, "How Is PET Polymer Synthesized?," YouTube, April 20, 2025.

- Matuszek, K., et al., "Studies on the Solubility of Terephthalic Acid in Ionic Liquids," Molecules, December 24, 2019, PMC.

- Wikipedia, "Terephthalic acid," Wikipedia, Accessed January 22, 2026.

- Matuszek, K., et al., "Studies on the Solubility of Terephthalic Acid in Ionic Liquids," PubMed, December 24, 2019.

- Clark, J., "an introduction to acyl chlorides (acid chlorides)," Chemguide, Accessed January 22, 2026.

- Unknown, "Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride," PubMed, Accessed January 22, 2026.

- National Institutes of Health, "Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural," NIH, Accessed January 22, 2026.

- Brown, D., "Preparation of acid chlorides (acyl chlorides) reactions," Doc Brown's Chemistry, Accessed January 22, 2026.

- ResearchGate, "(PDF)

- J&K Scientific, "The Art of Polymer Synthesis: Precision in Monomers and Solvents," J&K Scientific, January 12, 2026.

- Reddit, "Anyone have an experimental procedure for synthesis of an Acyl Chloride insitu from a carboxylic acid using thinoyl chloride?," Reddit, March 12, 2021.

- Sciencemadness Discussion Board, "terephthaloyl chloride synthesis (procedure)," Sciencemadness, February 6, 2018.

- ResearchGate, "What should i reconsider in my experiment for acyl chloride to be formed?

- OUCI, "Studies on the Solubility of Terephthalic Acid in Ionic Liquids," OUCI, Accessed January 22, 2026.

- NCERT, "Chemistry," NCERT, May 21, 2008.

- Ashenhurst, J., "Polar Protic? Polar Aprotic? Nonpolar? All About Solvents," Master Organic Chemistry, April 27, 2012.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Studies on the Solubility of Terephthalic Acid in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Terephthalic acid - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. Terephthalic acid:Properties,Mechanism,Application_Chemicalbook [chemicalbook.com]

4-(Chlorocarbonyl)benzoic acid safety data sheet (SDS) information

An In-Depth Technical Guide to the Safe Handling of 4-(Chlorocarbonyl)benzoic Acid for Advanced Research Applications

This guide provides drug development professionals, researchers, and scientists with a comprehensive understanding of the safety considerations and handling protocols for this compound (CAS: 18708-46-8). Moving beyond a standard Safety Data Sheet (SDS), this document elucidates the chemical principles behind its hazards and offers field-proven methodologies for its safe utilization in a research and development setting.

Core Chemical Identity and Hazard Profile

This compound, also known as 4-carboxybenzoyl chloride or terephthalic acid monochloride, is a bifunctional solid organic compound.[1] Its utility as an intermediate in pharmaceutical and polymer synthesis stems from its two reactive sites: a carboxylic acid group and a highly reactive acyl chloride group.

The primary determinant of this compound's hazard profile is the acyl chloride functional group. This group is exceptionally susceptible to nucleophilic attack, most notably by water. This reactivity is the cornerstone of its hazardous nature and dictates all handling, storage, and emergency procedures.[2][3]

The Hydrolysis Reaction: The Root of Corrosivity

The central safety concern is the rapid and exothermic reaction of this compound with water—including atmospheric moisture—to produce terephthalic acid and corrosive hydrogen chloride (HCl) gas.[4]

Reaction: C₈H₅ClO₃ + H₂O → C₈H₄O₄ (Terephthalic acid) + HCl (Hydrogen Chloride)

This reaction means that upon contact with skin, eyes, mucous membranes, or any moist tissue, the compound instantly generates hydrochloric acid, causing severe chemical burns. The liberated HCl gas is also a potent respiratory irritant. Therefore, this compound must be considered a corrosive solid that reacts with water to produce toxic and corrosive gas.

Inferred GHS Hazard Classification

While a specific, universally adopted GHS classification for this compound is not consistently available across suppliers, a classification can be reliably inferred from its chemical class (acyl chloride). Based on authoritative data for benzoyl chloride, a closely related aromatic acyl chloride, the following hazards should be assumed[1][5][6]:

| Hazard Class | GHS Hazard Statement | Explanation for Researcher |

| Skin Corrosion | H314: Causes severe skin burns and eye damage. | Primary Hazard. Rapid hydrolysis on contact with tissue moisture generates HCl, causing immediate and deep chemical burns. |

| Acute Toxicity (Inhalation) | H331/H332: Toxic or Harmful if inhaled. | Inhalation of the dust or the HCl gas produced from hydrolysis can cause severe irritation and damage to the respiratory tract. |

| Acute Toxicity (Oral/Dermal) | H302/H312: Harmful if swallowed or in contact with skin. | Ingestion or significant skin contact is harmful due to corrosive effects and potential systemic toxicity. |

| Skin Sensitization | H317: May cause an allergic skin reaction. | Repeated contact may lead to the development of skin allergies in some individuals. |

Physical and Chemical Properties for Risk Assessment

A thorough understanding of the compound's properties is essential for designing safe experimental setups.

| Property | Data | Significance for Safe Handling |

| CAS Number | 18708-46-8 | Unique identifier for accurate substance tracking and information retrieval. |

| Molecular Formula | C₈H₅ClO₃ | --- |

| Molecular Weight | 184.58 g/mol | Required for stoichiometric calculations in reactions. |

| Appearance | White to off-white solid[1] | As a solid, it poses an inhalation risk if handled as a fine powder. |

| Melting Point | Not consistently reported. | The compound is a stable solid at room temperature. |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, ether); limited solubility in water (reacts).[1] | Use anhydrous solvents for reactions. The compound's reaction with water precludes its use in aqueous solutions. |

| Reactivity | Reacts violently with water, alcohols, amines, and strong bases.[2][5] Incompatible with strong oxidizing agents. | Dictates storage conditions and identifies incompatible substances in the lab. |

Experimental Protocols for Safe Laboratory Use

Adherence to rigorous protocols is non-negotiable. These procedures are designed as a self-validating system to prevent exposure.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense is to minimize the possibility of the chemical reaching the user.

-

Primary Engineering Control: All handling of this compound, including weighing and transfers, must be conducted inside a certified chemical fume hood to contain dust and any HCl vapor.

-

Personal Protective Equipment (PPE): A complete ensemble is mandatory.

-

Eye Protection: Chemical safety goggles and a full-face shield.

-

Hand Protection: Nitrile or neoprene gloves. Due to the corrosive nature, consider double-gloving. Immediately discard and replace gloves upon any sign of contamination.

-

Body Protection: A flame-resistant lab coat, fully fastened.

-

Respiratory Protection: For spill cleanup or situations with potential for high dust concentration, a NIOSH-approved respirator with cartridges for acid gases is required.[1]

-

Workflow for Handling and Use

The following workflow is designed to mitigate risks at each step of a typical laboratory procedure.

Caption: Step-by-step workflow for safe laboratory handling.

Storage Protocol

Incorrect storage is a primary cause of reagent degradation and safety incidents.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).

-

Temperature: Keep in a refrigerated, desiccated environment (2-8°C).

-

Container: Use a tightly sealed, clearly labeled container. A secondary container is highly recommended.

-

Segregation: Store away from water, alcohols, amines, bases, and strong oxidizing agents.

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent injury.

-

Evacuate: Alert personnel and evacuate the immediate area.

-

Ventilate: Ensure the fume hood is operating at maximum capacity.

-

Assess: Do not re-enter without appropriate respiratory protection.

-

Contain & Neutralize: For small spills, cover with a dry, inert absorbent material like sand or vermiculite. DO NOT use water or combustible materials.

-

Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

-

Decontaminate: Wipe the spill area with a cloth dampened with a suitable organic solvent (like acetone), followed by a thorough wash with soap and water.

Emergency and First Aid Procedures

The corrosive nature of this compound necessitates an immediate and decisive first aid response.

Sources

- 1. carlroth.com [carlroth.com]

- 2. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C8H5ClO3 | CID 12340341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lobachemie.com [lobachemie.com]

- 5. sds.laboratoriumdiscounter.nl [sds.laboratoriumdiscounter.nl]

- 6. kmpharma.in [kmpharma.in]

A Comparative Analysis of Acyl Chloride and Carboxylic Acid Reactivity: A Guide for Synthetic and Medicinal Chemists

In the landscape of organic synthesis and drug development, the selection of appropriate reagents is a critical determinant of a reaction's success. Among the myriad of functional groups available to chemists, carboxylic acids and their derivatives are cornerstones of molecular construction. This guide provides an in-depth technical exploration of the comparative reactivity of two key players in this family: acyl chlorides and carboxylic acids. By understanding the fundamental principles that govern their behavior, researchers can make more informed decisions in designing synthetic routes, ultimately leading to more efficient and robust chemical processes.

Part 1: The Electronic and Structural Basis of Reactivity

The marked difference in reactivity between acyl chlorides and carboxylic acids stems from the interplay of inductive effects, resonance stabilization, and the nature of the leaving group. These factors converge to render the carbonyl carbon of an acyl chloride significantly more electrophilic than that of a corresponding carboxylic acid.

Inductive and Resonance Effects:

In an acyl chloride, the highly electronegative chlorine atom strongly withdraws electron density from the carbonyl carbon through the sigma bond (inductive effect).[1] This effect is only weakly counteracted by resonance, as the overlap between the 3p orbital of chlorine and the 2p orbital of the carbonyl carbon is poor. Consequently, the carbonyl carbon in an acyl chloride possesses a substantial partial positive charge, making it a prime target for nucleophilic attack.[1][2]

Conversely, in a carboxylic acid, the hydroxyl group is a weaker electron-withdrawing group compared to chlorine.[1] Furthermore, the lone pairs on the oxygen of the hydroxyl group can effectively donate electron density to the carbonyl carbon via resonance, which partially mitigates the carbon's electrophilicity.[3][4]

Leaving Group Ability:

The most significant factor contributing to the heightened reactivity of acyl chlorides is the exceptional leaving group ability of the chloride ion (Cl⁻).[5][6] Chloride is the conjugate base of a strong acid, hydrochloric acid (HCl), making it a very stable and weak base.[6][7][8] In contrast, the leaving group from a carboxylic acid in a nucleophilic acyl substitution reaction would be a hydroxide ion (OH⁻), which is the conjugate base of water, a much weaker acid. Hydroxide is a strong base and, therefore, a poor leaving group.[7][9]

Part 2: Comparative Reactivity with Nucleophiles

The superior electrophilicity of acyl chlorides translates into significantly faster reaction rates with a wide range of nucleophiles compared to carboxylic acids. Often, reactions with acyl chlorides are vigorous and occur readily at room temperature, while the corresponding reactions with carboxylic acids require catalysts and/or heat.[10][11][12]

| Reaction | Nucleophile | Acyl Chloride Reactivity | Carboxylic Acid Reactivity | Products |

| Hydrolysis | Water (H₂O) | Vigorous reaction at room temperature.[10][12] | Slow reaction, often requiring acid or base catalysis and heat. | Carboxylic acid (+ HCl for acyl chloride) |

| Alcoholysis | Alcohol (R'-OH) | Rapid, often exothermic reaction at room temperature.[11][12] | Slow, reversible reaction requiring an acid catalyst (Fischer Esterification).[11] | Ester (+ HCl for acyl chloride) |

| Aminolysis | Amine (R'-NH₂) | Very rapid, often violent reaction at room temperature.[13][14] | Acid-base reaction to form a salt at room temperature; high temperatures required to form the amide.[13][15] | Amide (+ HCl for acyl chloride) |

Part 3: Experimental Protocols for Assessing Reactivity

To practically illustrate the disparity in reactivity, a competitive acylation experiment can be performed. This protocol is designed to provide a clear, qualitative assessment of the relative rates of reaction.

Protocol: Competitive Acylation of an Alcohol

Objective: To visually demonstrate the preferential reaction of an acyl chloride over a carboxylic acid with an alcohol.

Materials:

-

Benzoyl chloride

-

Benzoic acid

-

Ethanol

-

Pyridine

-

Dichloromethane (DCM)

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

Developing solvent (e.g., 4:1 Hexanes:Ethyl Acetate)

-

UV lamp

Procedure:

-

In a clean, dry flask, dissolve equimolar amounts of benzoic acid and a fluorescent indicator (e.g., 2-naphthol) in DCM.

-

In a separate flask, prepare a solution of equimolar amounts of benzoyl chloride and the same fluorescent indicator in DCM.

-

Spot each of the starting material solutions on a TLC plate.

-

To each flask, add 1.1 equivalents of ethanol followed by 1.2 equivalents of pyridine (to act as a base scavenger for the HCl produced from the benzoyl chloride reaction).

-

Stir both reactions at room temperature.

-

After 5 minutes, take a sample from each reaction mixture and spot it on the same TLC plate as the starting materials.

-

Develop the TLC plate in the appropriate solvent system and visualize under a UV lamp.